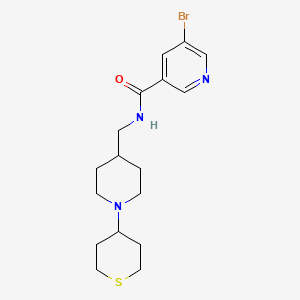

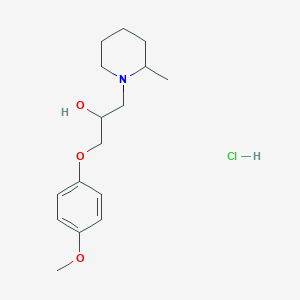

![molecular formula C13H19NO2 B2740286 tert-butyl N-[(3-methylphenyl)methyl]carbamate CAS No. 179876-20-1](/img/structure/B2740286.png)

tert-butyl N-[(3-methylphenyl)methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, has been reported . The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis

The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen

Deprotection in Organic Synthesis

Aqueous phosphoric acid (85 wt %) has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, among other tert-butyl esters and ethers. This mild reaction offers good selectivity in the presence of various acid-sensitive groups, preserving the stereochemical integrity of substrates and demonstrating high yields with convenient workup. This process plays a crucial role in the synthesis of complex molecules, such as clarithromycin derivatives, where tert-butyl esters are selectively removed in the presence of sensitive functionalities (Li et al., 2006).

Synthesis of Biologically Active Compounds

Tert-Butyl N-[(3-methylphenyl)methyl]carbamate derivatives have been utilized in the synthesis of key intermediates for biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in the production of omisertinib (AZD9291), showcasing a rapid synthetic method from commercially available materials with an optimized total yield of 81% (Zhao et al., 2017).

Advanced Materials and Sensory Applications

Benzothiazole modified tert-butyl carbazole derivatives, with the incorporation of tert-butyl groups, have shown potential in forming organogels under ultrasound stimulus. These gels, particularly when formed by TCBT (tert-butyl moiety-containing), emit strong blue light and have been used as fluorescent sensory materials for detecting volatile acid vapors, highlighting their application in chemosensor technology (Sun et al., 2015).

Catalysis and Asymmetric Synthesis

Tert-butyl carbamate derivatives have been employed in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts, derived from tert-butylmethylphosphino groups, offer excellent enantioselectivities and high catalytic activities, proving crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-methylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIWNCKYTQDJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

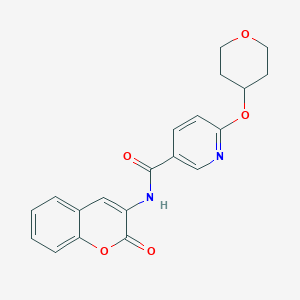

![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)

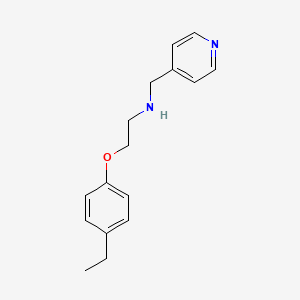

![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)

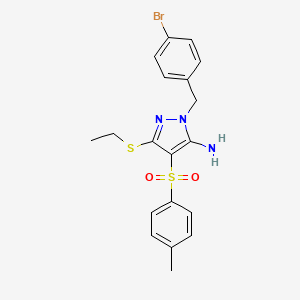

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)